(2S,5S)-5-(4-Chlorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine hydrochloride
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Overview
Description
(2S,5S)-5-(4-Chlorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine hydrochloride is a chemical compound with a complex structure that includes a morpholine ring, a piperidine ring, and a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-(4-Chlorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine hydrochloride typically involves multiple steps, including the formation of the morpholine and piperidine rings, followed by the introduction of the chlorobenzyl group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-5-(4-Chlorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product with high yield and purity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.
Scientific Research Applications
(2S,5S)-5-(4-Chlorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S,5S)-5-(4-Chlorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2S,5S)-5-(4-Chlorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine hydrochloride include:
- (2S,5S)-5-(4-Methylbenzyl)-2-methyl-4-(piperidin-4-yl)morpholine hydrochloride
- (2S,5S)-5-(4-Fluorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine hydrochloride
- (2S,5S)-5-(4-Bromobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the chlorobenzyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H26Cl2N2O |
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Molecular Weight |
345.3 g/mol |
IUPAC Name |
(2S,5S)-5-[(4-chlorophenyl)methyl]-2-methyl-4-piperidin-4-ylmorpholine;hydrochloride |
InChI |
InChI=1S/C17H25ClN2O.ClH/c1-13-11-20(16-6-8-19-9-7-16)17(12-21-13)10-14-2-4-15(18)5-3-14;/h2-5,13,16-17,19H,6-12H2,1H3;1H/t13-,17-;/m0./s1 |
InChI Key |
NQQWHCGVPQELTR-KYLFUZKPSA-N |
Isomeric SMILES |
C[C@H]1CN([C@H](CO1)CC2=CC=C(C=C2)Cl)C3CCNCC3.Cl |
Canonical SMILES |
CC1CN(C(CO1)CC2=CC=C(C=C2)Cl)C3CCNCC3.Cl |
Origin of Product |
United States |
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